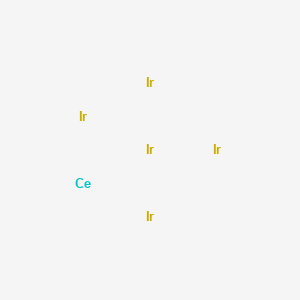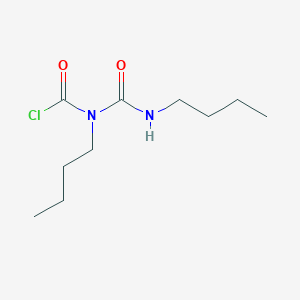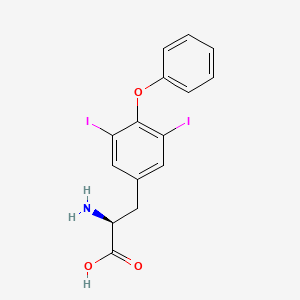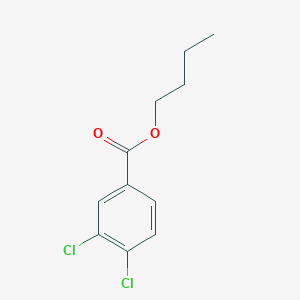
Butyl 3,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3,4-dichlorobenzoate is an organic compound with the molecular formula C11H12Cl2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3,4-dichlorobenzoate typically involves the esterification of 3,4-dichlorobenzoic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3,4-dichlorobenzoic acid+butanolH2SO4butyl 3,4-dichlorobenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products Formed
Oxidation: 3,4-dichlorobenzoic acid.
Reduction: Butyl 3,4-dichlorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl 3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of butyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms on the benzene ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The ester group can also undergo hydrolysis to release 3,4-dichlorobenzoic acid, which may contribute to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl 2,4-dichlorobenzoate
- Butyl 3,5-dichlorobenzoate
- Butyl 4-chlorobenzoate
Uniqueness
Butyl 3,4-dichlorobenzoate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interactions with biological targets. This positional specificity can result in distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
13050-59-4 |
|---|---|
Molekularformel |
C11H12Cl2O2 |
Molekulargewicht |
247.11 g/mol |
IUPAC-Name |
butyl 3,4-dichlorobenzoate |
InChI |
InChI=1S/C11H12Cl2O2/c1-2-3-6-15-11(14)8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3 |
InChI-Schlüssel |
UCRKKARYPUKFGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



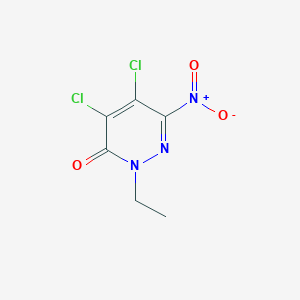
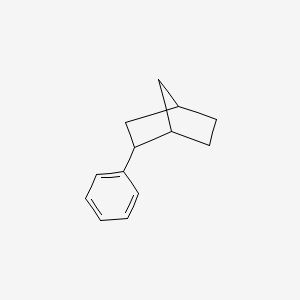

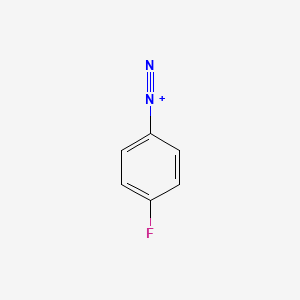
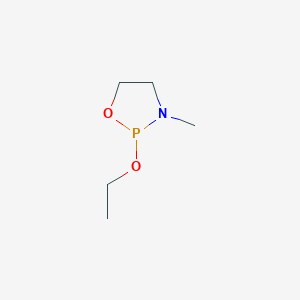
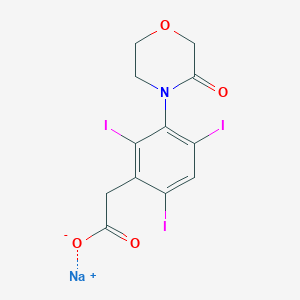
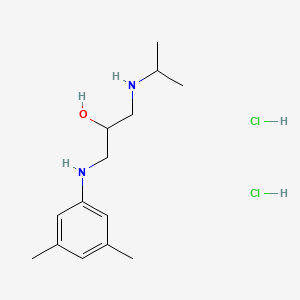
![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
